
4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of a nitrile oxide with an alkene in the presence of a base such as sodium methoxide. The reaction is carried out at room temperature and yields the desired isoxazole derivative .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized isoxazole derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A basic five-membered ring structure with one oxygen and one nitrogen atom.
Pyrazole: Similar to isoxazole but with two nitrogen atoms in the ring.
Isoxazoline: A saturated derivative of isoxazole with similar biological activities.
Uniqueness
4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Eigenschaften
CAS-Nummer |
62243-11-2 |
|---|---|
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(4-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-11-8-6(5)12-7(10)9(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KEPQWDQADVCJKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CON=C1OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)
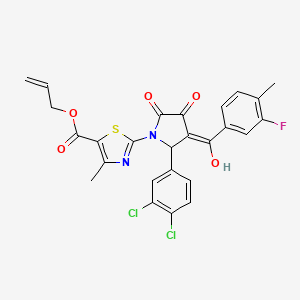

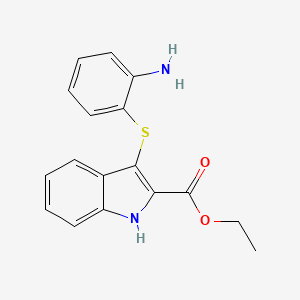
![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)

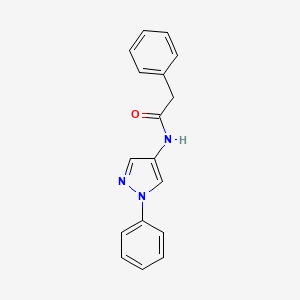
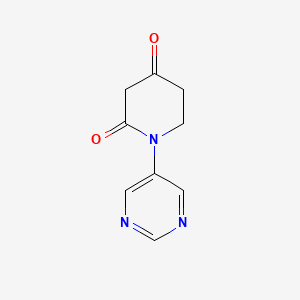

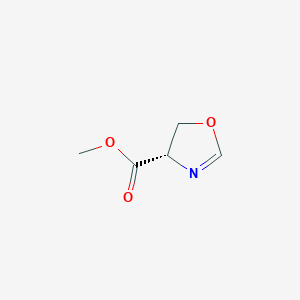
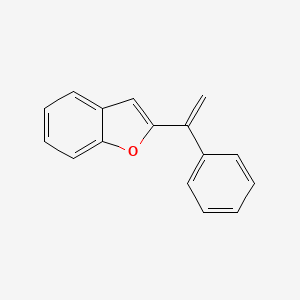
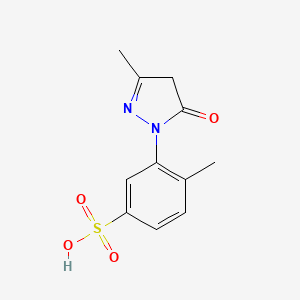
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)

